molecular formula C15H12O4 B14314465 8-Methylanthracene-1,2,4,6-tetrol CAS No. 110348-06-6

8-Methylanthracene-1,2,4,6-tetrol

Cat. No.: B14314465
CAS No.: 110348-06-6
M. Wt: 256.25 g/mol
InChI Key: KWCSXRYRYOFHPW-UHFFFAOYSA-N
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Description

8-Methylanthracene-1,2,4,6-tetrol is a polyhydroxy-substituted anthracene derivative featuring a methyl group at the 8-position and hydroxyl groups at the 1, 2, 4, and 6 positions. The methyl substituent likely influences steric and electronic properties, modulating solubility and reactivity compared to unsubstituted anthracene tetrols .

Properties

CAS No.

110348-06-6

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

8-methylanthracene-1,2,4,6-tetrol

InChI

InChI=1S/C15H12O4/c1-7-2-9(16)3-8-4-11-12(5-10(7)8)15(19)14(18)6-13(11)17/h2-6,16-19H,1H3

InChI Key

KWCSXRYRYOFHPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CC3=C(C=C12)C(=C(C=C3O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylanthracene-1,2,4,6-tetrol typically involves multiple steps, starting with the functionalization of anthracene. Common methods include Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, and metal-catalyzed reactions with alkynes

Industrial Production Methods: Industrial production of anthracene derivatives often involves large-scale oxidation processes. For instance, the oxidation of 8-methylanthracene can be carried out using strong oxidizing agents under controlled conditions to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 8-Methylanthracene-1,2,4,6-tetrol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Scientific Research Applications

8-Methylanthracene-1,2,4,6-tetrol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methylanthracene-1,2,4,6-tetrol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The aromatic core allows for π-π stacking interactions, which are important in its applications in materials science .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

9-Methylanthracene
  • Structure : Methyl group at the 9-position; lacks hydroxyl groups.
  • Key Differences :
    • The 9-methyl isomer (CAS 613-12-7) exhibits distinct NMR chemical shifts for the methyl carbon (C15 at ~20 ppm in $^{13}\text{C}$ NMR) compared to the 8-methyl derivative, where steric and electronic environments differ significantly .
    • Deprotonation under mild conditions (e.g., CH$_3$-deprotonation) is observed in 9-methylanthracene but remains unexplored in 8-methylanthracene-tetrol .
6,7-Dichloroanthracene-1,4,9,10-tetrol
  • Structure : Chlorine substituents at 6,7 positions and hydroxyl groups at 1,4,9,10 positions (CAS 10183-49-0).
  • Key Differences :
    • Chlorine atoms enhance molecular weight (311.12 g/mol vs. ~258 g/mol for 8-methylanthracene-tetrol) and may increase hydrophobicity .
    • Hydroxyl group positions (1,4,9,10 vs. 1,2,4,6) alter hydrogen-bonding networks, impacting solubility and crystallinity .
Benzopyrene-Derived Tetrols
  • Structure : Tetrols formed via oxidation of benzopyrene (BaP), such as 2,3,7,12-tetrol and 3,6,7,12-tetrol.
  • Oxidation pathways differ: BaP tetrols form via osmium tetroxide-mediated dihydroxylation, while anthracene tetrols may require alternative synthetic routes .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Substituent Positions Solubility (Inferred)
8-Methylanthracene-1,2,4,6-tetrol C${15}$H${14}$O$_4$ 258.27 8-CH$_3$, 1,2,4,6-OH Low (polar solvents)
9-Methylanthracene C${15}$H${12}$ 192.23 9-CH$_3$ Low (non-polar)
6,7-Dichloroanthracene-1,4,9,10-tetrol C${14}$H$8$Cl$2$O$4$ 311.12 6,7-Cl, 1,4,9,10-OH Moderate (DMF/DMSO)

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